Rabeprazole-d3 Sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rabeprazole-d3 Sulfide is a deuterium-labeled metabolite of Rabeprazole, a proton pump inhibitor used to treat various gastrointestinal disorders such as gastroesophageal reflux disease and peptic ulcer disease . The deuterium labeling in this compound is used for tracing and studying the pharmacokinetics and metabolism of Rabeprazole in scientific research .

準備方法

Synthetic Routes and Reaction Conditions

Rabeprazole-d3 Sulfide can be synthesized through the oxidation of Rabeprazole thioether using sodium hypochlorite solution as the oxidant . The reaction parameters can be optimized using a continuous flow microreactor, which improves the production efficiency and stability of the compound . The oxidation, quenching, acid-base regulation, and extraction are completed continuously in the microreactor, resulting in a high-purity this compound solution .

Industrial Production Methods

The industrial production of this compound involves the use of advanced microreactor technology to ensure high efficiency and purity. The continuous flow process allows for better control over reaction conditions and minimizes the risk of impurities . This method is preferred over traditional batch processes due to its improved stability and scalability .

化学反応の分析

Types of Reactions

Rabeprazole-d3 Sulfide undergoes various chemical reactions, including:

Oxidation: The primary reaction for synthesizing this compound from Rabeprazole thioether.

Reduction: Potential reduction reactions to study the stability and reactivity of the compound.

Substitution: Possible substitution reactions to explore the chemical properties and potential modifications of the compound.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite solution is commonly used as the oxidant in the synthesis of this compound.

Reduction: Various reducing agents can be employed to study the reduction reactions of the compound.

Substitution: Different nucleophiles and electrophiles can be used to investigate substitution reactions.

Major Products Formed

The major product formed from the oxidation of Rabeprazole thioether is this compound . Other potential products from reduction and substitution reactions depend on the specific reagents and conditions used.

科学的研究の応用

Rabeprazole-d3 Sulfide has several scientific research applications, including:

Pharmacokinetics and Metabolism Studies: The deuterium labeling allows for precise tracing and analysis of Rabeprazole’s metabolic pathways and pharmacokinetics.

Drug Development: Used in the development and optimization of new proton pump inhibitors and related compounds.

Biological Research: Investigates the biological effects and interactions of Rabeprazole and its metabolites in various biological systems.

Industrial Applications: Utilized in the production of high-purity Rabeprazole for pharmaceutical use.

作用機序

Rabeprazole-d3 Sulfide, like Rabeprazole, inhibits the gastric H+/K+ ATPase enzyme in the parietal cells of the stomach . This inhibition reduces gastric acid secretion, providing relief from acid-related gastrointestinal disorders . The deuterium labeling does not alter the mechanism of action but allows for detailed study of the compound’s pharmacokinetics and metabolism .

類似化合物との比較

Similar Compounds

Rabeprazole: The parent compound, used as a proton pump inhibitor.

Omeprazole: Another proton pump inhibitor with similar uses.

Pantoprazole: A proton pump inhibitor with comparable effects.

Uniqueness

Rabeprazole-d3 Sulfide is unique due to its deuterium labeling, which allows for precise tracing and analysis in pharmacokinetic and metabolic studies . This feature distinguishes it from other proton pump inhibitors and their metabolites, providing valuable insights into the drug’s behavior in biological systems .

生物活性

Rabeprazole-d3 sulfide is a labeled derivative of rabeprazole, a proton pump inhibitor (PPI) primarily used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. This article examines the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Rabeprazole acts by inhibiting the hydrogen-potassium ATPase enzyme in gastric parietal cells, effectively reducing gastric acid secretion. The mechanism involves:

- Protonation : Rabeprazole is protonated in the acidic environment of the stomach, leading to its activation.

- Formation of Active Metabolites : It transforms into an active sulfenamide that irreversibly binds to the ATPase, blocking the final step of acid production .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 52% after oral administration.

- Protein Binding : High protein binding rate at about 96.3%.

- Metabolism : Primarily through non-enzymatic pathways with some involvement of cytochrome P450 enzymes (CYP2C19 and CYP3A4) for minor metabolites .

Clinical Studies

- Efficacy in GERD : Rabeprazole has demonstrated significant efficacy in preventing both symptomatic and endoscopic relapse in GERD patients. In a multicenter study, doses of 10 mg and 20 mg were compared against placebo, showing superior outcomes in preventing relapse .

- H. pylori Eradication : A study involving high-dose rabeprazole showed a high eradication rate (93.7%) when used in combination with antibiotics against metronidazole-resistant strains of H. pylori .

Case Studies

- A retrospective analysis indicated that patients treated with rabeprazole experienced fewer nocturnal acid breakthroughs compared to those on other PPIs like omeprazole and pantoprazole, suggesting enhanced acid suppression capabilities .

Metabolic Pathways

This compound undergoes various metabolic transformations, including:

- O-Demethylation : This process leads to the formation of O-demethylated metabolites, which may retain biological activity.

- Biotransformation by Microorganisms : Research has shown that rabeprazole sulfide can be metabolized by certain fungi, indicating potential for biotechnological applications in drug metabolism studies .

Comparative Efficacy

The following table summarizes the comparative efficacy of rabeprazole with other PPIs based on clinical findings:

| Parameter | Rabeprazole | Omeprazole | Esomeprazole |

|---|---|---|---|

| Bioavailability (%) | 52 | 30-40 | 60 |

| Protein Binding (%) | 96.3 | 95 | 97 |

| Median pH (24 hours) | Higher than others | Lower than rabeprazole | Similar to omeprazole |

| Nocturnal Acid Breakthrough | Fewer occurrences | More occurrences | Similar to omeprazole |

特性

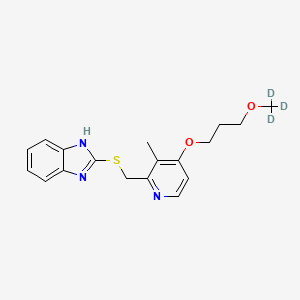

IUPAC Name |

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAHDOWMOSVAP-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。